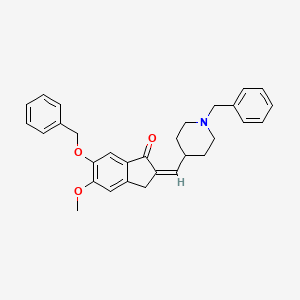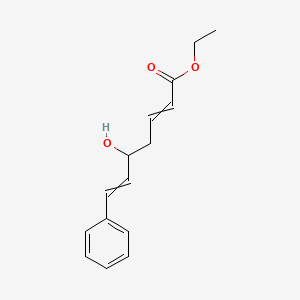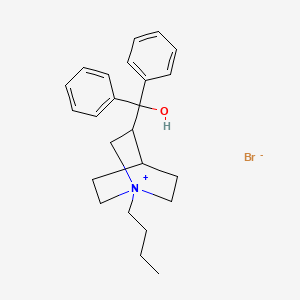![molecular formula C29H36N2O B12639218 4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile CAS No. 920751-53-7](/img/structure/B12639218.png)
4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Pentadec-8-EN-1-YL)fenoxi]benceno-1,2-dicarbonitrilo es un compuesto orgánico complejo con una estructura única que incluye una larga cadena alifática y anillos aromáticos
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[3-(Pentadec-8-EN-1-YL)fenoxi]benceno-1,2-dicarbonitrilo generalmente involucra múltiples pasos, comenzando con la preparación de los compuestos intermedios. Una ruta común implica la reacción de 3-(Pentadec-8-EN-1-YL)fenol con 4-bromobenceno-1,2-dicarbonitrilo en condiciones específicas para formar el producto deseado. Las condiciones de reacción a menudo incluyen el uso de una base como el carbonato de potasio y un solvente como la dimetilformamida (DMF) a temperaturas elevadas .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas de purificación avanzadas como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
4-[3-(Pentadec-8-EN-1-YL)fenoxi]benceno-1,2-dicarbonitrilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno en la molécula.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir los dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Oxidación: Los reactivos comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los reactivos comunes incluyen hidruro de litio y aluminio (LiAlH4) y gas hidrógeno (H2) con un catalizador de paladio.
Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, bromo) y nucleófilos (por ejemplo, hidróxido de sodio).
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir compuestos fenólicos, mientras que la reducción puede producir hidrocarburos alifáticos.
Aplicaciones Científicas De Investigación
4-[3-(Pentadec-8-EN-1-YL)fenoxi]benceno-1,2-dicarbonitrilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado por su posible uso en el desarrollo de fármacos debido a su estructura única.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-[3-(Pentadec-8-EN-1-YL)fenoxi]benceno-1,2-dicarbonitrilo involucra su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
3-[(8E)-8-Pentadecen-1-il]fenol: Estructura similar pero carece del grupo dicarbonitrilo.
(Z)-5-(Pentadec-8-en-1-il)benceno-1,3-diol: Cadena alifática similar pero estructura de anillo aromático diferente.
Singularidad
4-[3-(Pentadec-8-EN-1-YL)fenoxi]benceno-1,2-dicarbonitrilo es único debido a su combinación de una larga cadena alifática y anillos aromáticos con grupos dicarbonitrilo. Esta estructura imparte propiedades químicas y físicas específicas, lo que lo hace valioso para diversas aplicaciones.
Propiedades
Número CAS |
920751-53-7 |
|---|---|
Fórmula molecular |
C29H36N2O |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
4-(3-pentadec-8-enylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C29H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-25-17-15-18-28(21-25)32-29-20-19-26(23-30)27(22-29)24-31/h7-8,15,17-22H,2-6,9-14,16H2,1H3 |
Clave InChI |
BRZSIVXGKHEWOA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCCCCCCCC1=CC(=CC=C1)OC2=CC(=C(C=C2)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chlorophenyl)(diphenyl)methoxy]but-2-en-1-ol](/img/structure/B12639137.png)

![1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one](/img/structure/B12639140.png)



![5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12639166.png)
-](/img/structure/B12639170.png)
![Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-](/img/structure/B12639171.png)
![2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile](/img/structure/B12639174.png)
![(R)-1,1-bis(3,5-bis(trifluoromethyl)phenyl)tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one](/img/structure/B12639176.png)
![N-(4-chlorobenzyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12639177.png)


